
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is a complex organic compound that features a quinoxaline moiety attached to a pyrrolidine ring, which is further linked to an ethanone group
Applications De Recherche Scientifique
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The compound 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, also known as QPE, is a chemical compound with several potential scientific and industrial applications. It has been found to interact with a variety of targets. Derivatives of this compound have been studied as antiparasitic agents, as well as data have been obtained on their antifungal activity . They have been applied as ligands of 5-HT 3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B .
Mode of Action
This can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
The biochemical pathways affected by 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone are diverse, reflecting the compound’s wide range of targets. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, a key process in many cellular functions . .
Result of Action
The molecular and cellular effects of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone’s action depend on the specific target and the context of the interaction. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, potentially influencing cell signaling and other cellular processes . Some of these compounds have been shown to possess analgesic, antileukemic, and tuberculostatic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone typically involves the formation of the pyrrolidine ring followed by the attachment of the quinoxaline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the quinoxaline group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups .
Comparaison Avec Des Composés Similaires
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-ones share structural similarities and can exhibit comparable biological activities.
Quinoxaline Derivatives: Other quinoxaline-containing compounds may have similar applications in medicinal chemistry and materials science.
Uniqueness: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of the quinoxaline and pyrrolidine moieties, which can confer distinct chemical and biological properties not found in other compounds .
Propriétés
IUPAC Name |
1-(1-quinoxalin-2-ylpyrrolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(18)11-6-7-17(9-11)14-8-15-12-4-2-3-5-13(12)16-14/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKKZQOOMCUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
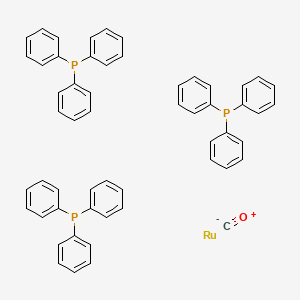
![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)
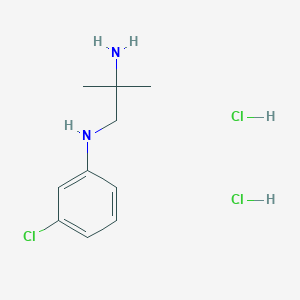
![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)
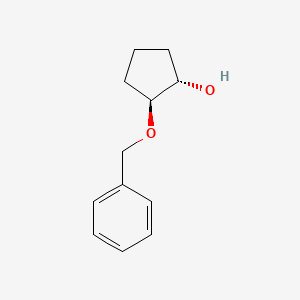
![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2516920.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
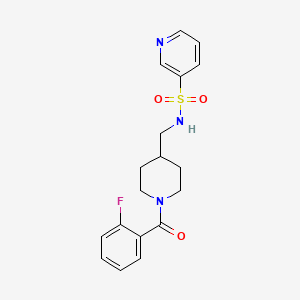
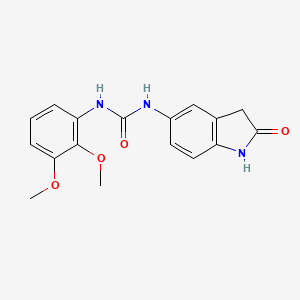
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
